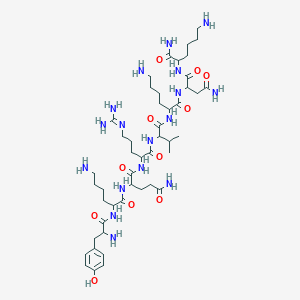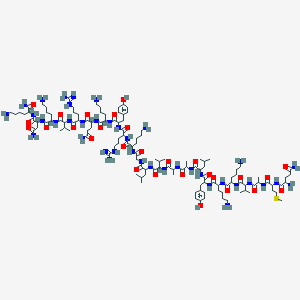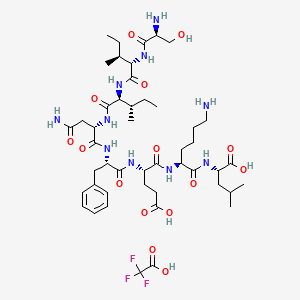
132326-73-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the Chemical Abstracts Service number 132326-73-9 is known as Influenza A NP (366-374) Strain A/PR/8/35. It is an H2-Db-restricted epitope derived from the nucleoprotein of the Influenza A/PR/8/35 strain. This compound is primarily used in research settings, particularly in studies related to influenza virus infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Influenza A NP (366-374) Strain A/PR/8/35 involves peptide synthesis techniques. The sequence of amino acids in this peptide is alanine-serine-asparagine-glutamic acid-asparagine-methionine-glutamic acid-threonine-methionine. The synthesis typically involves the stepwise addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps .
Industrial Production Methods
Industrial production of this peptide is achieved through solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Influenza A NP (366-374) Strain A/PR/8/35 primarily undergoes peptide bond formation and cleavage reactions. These reactions are essential for its synthesis and subsequent modifications.
Common Reagents and Conditions
Peptide Bond Formation: This reaction typically involves the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in the presence of a base like N-methylmorpholine (NMM).
Cleavage from Resin: The peptide is cleaved from the solid support using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Major Products
The major product of these reactions is the desired peptide sequence, Influenza A NP (366-374) Strain A/PR/8/35, which can be further purified and characterized .
Scientific Research Applications
Chemistry
In chemistry, this peptide is used as a model compound for studying peptide synthesis and modifications. It serves as a reference for optimizing synthetic routes and reaction conditions.
Biology
In biological research, Influenza A NP (366-374) Strain A/PR/8/35 is used to study the immune response to influenza virus infections. It is particularly valuable in understanding how the immune system recognizes and responds to viral epitopes .
Medicine
In medical research, this peptide is used to develop diagnostic tools and vaccines for influenza. It helps in identifying potential targets for antiviral therapies and understanding the mechanisms of viral infection and immunity .
Industry
In the pharmaceutical industry, Influenza A NP (366-374) Strain A/PR/8/35 is used in the development of peptide-based therapeutics and vaccines. It is also employed in quality control processes to ensure the consistency and efficacy of peptide products .
Mechanism of Action
The mechanism of action of Influenza A NP (366-374) Strain A/PR/8/35 involves its recognition by the immune system. As an epitope, it binds to major histocompatibility complex (MHC) molecules on the surface of antigen-presenting cells. This interaction triggers the activation of T cells, which then mount an immune response against the influenza virus .
Comparison with Similar Compounds
Similar Compounds
Influenza A NP (366-374) Strain A/PR/8/35: This compound is unique due to its specific amino acid sequence and its role as an H2-Db-restricted epitope.
Other Influenza Epitopes: Similar compounds include other epitopes derived from different strains of the influenza virus, such as Influenza B NP (366-374) and Influenza C NP (366-374).
Uniqueness
Influenza A NP (366-374) Strain A/PR/8/35 is unique in its ability to specifically bind to H2-Db molecules and elicit a targeted immune response. This specificity makes it a valuable tool in immunological research and vaccine development .
Properties
CAS No. |
132326-73-9 |
|---|---|
Molecular Formula |
C₃₈H₆₃N₁₁O₁₈S₂ |
Molecular Weight |
1026.10 |
sequence |
One Letter Code: ASNENMETM |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B612558.png)


![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B612568.png)





